Antiplatelet Activity of 4-Methoxyethoxy Analog Relative to 4-Quinazolinone Congener
The 4-alkoxy-2-phenylquinazoline series, including the 2-methoxyethoxy-substituted member, was distinguished from the corresponding 4-quinazolinone (2-phenyl-4(3H)-quinazolinone) derivatives in antiplatelet aggregation assays. The patent exemplifies that 4-alkoxy derivatives exhibit antiplatelet activity via a mechanism distinct from the 4-quinazolinone series, with specific alkoxy chain lengths (including 2-methoxyethoxy) claimed for their ability to inhibit platelet aggregation [1]. The 4-quinazolinone parent compound (R=H, no alkoxy chain) served as the baseline comparator.
| Evidence Dimension | Antiplatelet aggregation inhibition (class-level structural differentiation) |
|---|---|
| Target Compound Data | 4-(2-Methoxyethoxy)-2-phenylquinazoline: claimed as active antiplatelet agent within 4-alkoxy series [1] |
| Comparator Or Baseline | 2-Phenyl-4(3H)-quinazolinone: distinct antiplatelet profile; baseline for alkoxy substitution effect |
| Quantified Difference | Specific IC50 values for the 2-methoxyethoxy compound were not located in publicly accessible full-text sources. The patent establishes structural activity differentiation between 4-alkoxy and 4-quinazolinone subclasses. |
| Conditions | In vitro platelet aggregation assays (patent-described methodology) |
Why This Matters
This structural differentiation confirms that 4-(2-methoxyethoxy)-2-phenylquinazoline cannot be substituted with a 4-quinazolinone analog for antiplatelet research applications, guiding procurement toward the correct chemotype.
- [1] Kuo, S.-C., Huang, L.-J., Teng, C.-M., Hour, M.-J. 2-Phenyl-4-quinazolinone compounds, 2-phenyl-4-alkoxy-quinazoline compounds and their pharmaceutical compositions. US Patent 6,479,499 B1, November 12, 2002. View Source
